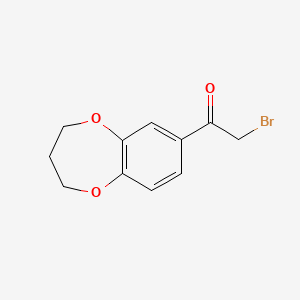

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Description

BenchChem offers high-quality 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-7-9(13)8-2-3-10-11(6-8)15-5-1-4-14-10/h2-3,6H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSZSLGVTLSCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)CBr)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380036 | |

| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35970-34-4 | |

| Record name | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

Foreword: Unveiling a Key Intermediate in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents. Among these, the 3,4-dihydro-2H-1,5-benzodioxepine moiety has garnered significant interest due to its presence in a variety of biologically active molecules. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one .

This α-bromoketone is a versatile intermediate, primed for a multitude of chemical transformations, making it a valuable building block for constructing more complex molecular architectures. Its potential applications span across various therapeutic areas, including but not limited to, the development of anxiolytics, analgesics, and leukotriene antagonists. The strategic placement of the bromine atom provides a reactive handle for nucleophilic substitution, chain extension, and the formation of diverse heterocyclic systems. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed roadmap for the preparation and rigorous characterization of this important synthetic precursor.

I. Strategic Synthesis: A Two-Step Approach

The synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is most efficiently achieved through a two-step synthetic sequence. This strategy involves an initial Friedel-Crafts acylation to introduce the acetyl group onto the benzodioxepine ring, followed by a regioselective α-bromination of the resulting ketone.

Figure 1: Overall synthetic workflow.

Step 1: Friedel-Crafts Acylation of 3,4-Dihydro-2H-1,5-benzodioxepine

The inaugural step is the electrophilic aromatic substitution of 3,4-dihydro-2H-1,5-benzodioxepine with acetyl chloride. This classic Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds with aromatic systems. The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical for activating the acylating agent.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion. This step is crucial for overcoming the inherent stability of the aromatic ring and driving the electrophilic substitution.

-

Solvent: An inert solvent such as dichloromethane (CH₂Cl₂) is preferred as it is a good solvent for the reactants and does not compete in the reaction.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic nature of the complex formation between AlCl₃ and acetyl chloride, and then allowed to warm to room temperature to ensure the completion of the reaction.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

-

After the addition is complete, stir the mixture at 0 °C for 15 minutes.

-

Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as a solid.

Step 2: α-Bromination of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

The second and final step involves the regioselective bromination at the α-position of the ketone synthesized in the previous step. This transformation is typically achieved under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as the nucleophile.

Causality of Experimental Choices:

-

Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for this transformation.

-

Solvent and Catalyst: Acetic acid serves as both the solvent and a catalyst. It facilitates the enolization of the ketone, which is the rate-determining step in the acid-catalyzed halogenation of ketones.

-

Reaction Conditions: The reaction is generally performed at room temperature. The progress can be monitored by the disappearance of the bromine color.

Experimental Protocol:

-

Dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq.) in glacial acetic acid.

-

To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with stirring at room temperature.

-

Continue stirring at room temperature for 1-2 hours, or until the bromine color has discharged.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

II. Rigorous Characterization: A Self-Validating System

The unequivocal identification and confirmation of the structure of the synthesized compounds are of utmost importance. A combination of spectroscopic techniques provides a self-validating system to ensure the purity and structural integrity of the target molecule.

Physicochemical Properties

| Property | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one |

| CAS Number | 22776-09-6[1] | 35970-34-4[2] |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₁BrO₃ |

| Molecular Weight | 192.21 g/mol | 271.11 g/mol |

| Appearance | White to off-white solid | Light yellow to white crystalline solid |

Spectroscopic Analysis

A. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic absorption for both the intermediate and the final product is the carbonyl (C=O) stretching vibration.

-

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A strong absorption band is expected in the region of 1670-1690 cm⁻¹ characteristic of an aryl ketone.

-

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: The introduction of the α-bromo substituent typically causes a slight shift to a higher wavenumber for the C=O stretch, expected in the range of 1680-1700 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy:

-

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one:

-

A singlet for the acetyl protons (-COCH₃) is expected around δ 2.5 ppm.

-

Multiplets for the methylene protons of the dioxepine ring (-OCH₂CH₂CH₂O-) will appear in the upfield region.

-

Signals for the aromatic protons will be observed in the downfield region, typically between δ 6.8 and 7.5 ppm, with splitting patterns indicative of their substitution on the benzene ring.

-

-

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one:

-

The most significant change will be the disappearance of the acetyl singlet and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br) further downfield, typically in the region of δ 4.4-4.7 ppm.

-

The signals for the dioxepine ring and aromatic protons will remain largely similar, with minor shifts possible due to the change in the electronic environment.

-

¹³C NMR Spectroscopy:

-

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one:

-

The carbonyl carbon will give a signal in the downfield region, typically around δ 197 ppm.

-

The methyl carbon of the acetyl group will appear around δ 26 ppm.

-

Signals for the aromatic and dioxepine carbons will be observed in their characteristic regions.

-

-

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one:

-

The carbonyl carbon signal will be slightly shifted, expected around δ 191 ppm.

-

The most notable change will be the appearance of a signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm, replacing the acetyl methyl signal.

-

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight (192.21).

-

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 270 and 272, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Figure 2: Characterization workflow for structural validation.

III. Conclusion and Future Perspectives

This guide has detailed a reliable and reproducible two-step synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a valuable intermediate in medicinal chemistry. The protocols for Friedel-Crafts acylation and subsequent α-bromination are based on well-established and understood chemical principles, ensuring a high degree of success for the practicing chemist. The comprehensive characterization strategy outlined, employing IR, NMR, and mass spectrometry, provides a robust framework for verifying the identity and purity of the target compound.

The synthetic utility of this α-bromoketone is vast. It serves as a key precursor for the introduction of various functionalities and the construction of more elaborate molecular frameworks. Future work in this area could involve the exploration of its reactivity with a diverse range of nucleophiles to generate libraries of novel compounds for biological screening. The development of asymmetric syntheses to access chiral derivatives could also open new avenues for drug discovery, particularly in the context of stereospecific receptor interactions. As the demand for novel therapeutic agents continues to grow, the importance of versatile and well-characterized building blocks like 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one will undoubtedly increase.

References

- U.S.

- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. (Source: Pharma-Grade)

- New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1, 4-benzodiazepin-2-one.

- 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. (Source: Apollo Scientific)

- 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. (Source: PubChem)

- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (Source: The Royal Society of Chemistry)

- 1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. (Source: ChemicalBook)

- 3,4-dihydro-2H-1,5-benzodioxepine. (Source: PubChem)

- 1547384-29-1 | 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol. (Source: AA Blocks)

-

WO2011098472A1 - 7 - (alk- 1 ' -enyl) - 2h-benzo [b][2][3] dioxepin- 3 (4h) - ones and their use in fragrance applications. (Source: Google Patents)

- 1-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride. (Source: PubChemLite)

- 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone, 97%, Thermo Scientific. (Source: Fisher Scientific)

- 2-Bromo-1-(3,4-dichlorophenyl)ethanone. (Source: PubChem)

- Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. (Source: PMC - NIH)

- 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one analytical standard. (Source: Sigma-Aldrich)

- PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.

- Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.

- 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. (Source: PubChem)

- From 2-acetyl-indan-1, 3-dione to 2H-1, 5-benzodiazepines and their versatile applied fe

- 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I)

- 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. (Source: PubChem)

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the physicochemical properties of the compound 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This molecule, a substituted α-bromoketone derivative of a benzodioxepine, is of significant interest in synthetic chemistry and drug discovery as a potential building block for more complex molecular architectures. Understanding its fundamental physicochemical characteristics is paramount for its effective handling, characterization, and application in research and development.

This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical techniques and the interpretation of expected properties based on the compound's structural features.

Molecular Identity and Structural Features

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is identified by the Chemical Abstracts Service (CAS) Number 35970-34-4 [1][2]. Its structure comprises a benzodioxepine ring system, which is a seven-membered heterocyclic ether, substituted with a bromoacetyl group. The presence of the α-bromoketone moiety is a key feature, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution, a property extensively utilized in organic synthesis.

The molecular structure dictates its chemical reactivity and physical properties. The benzodioxepine portion provides a rigid, somewhat planar scaffold, while the bromoacetyl group introduces a reactive site for further chemical modification.

Tabulated Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known identifiers and fundamental properties. This is supplemented with predicted values and expected characteristics based on its chemical structure.

| Property | Value / Expected Characteristic | Source |

| CAS Number | 35970-34-4 | [1][2] |

| MDL Number | MFCD00218462 | [2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |

| Molecular Weight | 271.11 g/mol | [1] |

| Melting Point | Not available. Expected to be a solid at room temperature. | |

| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone) and poorly soluble in water. | |

| Appearance | Expected to be a crystalline solid. | |

| Synonyms | 7-Bromoacetyl-3,4-dihydro-1,5-benzodioxepin, 3,4-Trimethylenedioxyphenacyl bromide | [3] |

Synthesis and Purification

The synthesis of α-bromoketones is a well-established transformation in organic chemistry. A common and effective method involves the bromination of the corresponding ketone precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Conceptual Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Exemplary Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of α-bromoketones[4][5][6].

Materials:

-

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM) or Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the starting ketone in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of the brominating agent (e.g., bromine in DCM) to the stirred solution of the ketone at a controlled temperature (typically 0 °C to room temperature). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive characterization of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is crucial to confirm its identity and purity. The following analytical techniques are indispensable.

Spectroscopic Analysis Workflow

Caption: A typical analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzodioxepine ring, the methylene protons of the dioxepine ring, and a singlet for the methylene protons adjacent to the carbonyl and bromine atom. The chemical shift of the latter will be significantly downfield due to the electron-withdrawing effects of the adjacent carbonyl and bromine.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, and the carbons of the benzodioxepine moiety.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of the C=O stretching vibration of an aryl ketone[7]. The presence of C-O ether linkages will also be evident.

Safety and Handling

Based on available safety data for this and structurally related compounds, 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one should be handled with care.

-

Hazards: It is classified as a substance that causes severe skin burns and eye damage[1]. It is also a skin and eye irritant[8].

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a valuable synthetic intermediate with well-defined structural features. While specific experimental physicochemical data is limited in the public domain, its properties can be reliably predicted based on its chemical structure. The protocols and analytical workflows outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, ensuring its effective and safe use in further scientific endeavors.

References

- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]

-

Tada, N., Ban, K., Hirashima, S., Miura, T., & Itoh, A. (2010). Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation. Organic & Biomolecular Chemistry, 8(21), 4701–4704. Retrieved from [Link]

-

epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]

Sources

- 1. labshake.com [labshake.com]

- 2. 35970-34-4 Cas No. | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 3. 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE CAS#: 35970-34-4 [amp.chemicalbook.com]

- 4. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. 35970-34-4 CAS MSDS (2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS: 35970-34-4): A Versatile Alkylating Agent in Medicinal Chemistry

This document provides an in-depth technical overview of the chemical properties, reactivity, and synthetic utility of 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a key intermediate for researchers in drug discovery and development. Our focus is to move beyond simple data presentation and delve into the causality of its chemical behavior, offering field-proven insights into its application.

Core Molecular Identity and Physicochemical Properties

The subject of this guide, identified by CAS Number 35970-34-4 , is an α-brominated ketone featuring a benzodioxepine scaffold.[1][2] This unique combination of a reactive alkylating agent (the α-bromo ketone) and a bicyclic heteroaromatic system makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of heterocyclic compounds.[3][4][5]

Structural and Physical Data Summary

A compilation of the fundamental properties of this compound is presented below. These data are crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | [1][2] |

| CAS Number | 35970-34-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |

| Molecular Weight | 271.11 g/mol | [6] |

| Melting Point | 73-75 °C | [7] |

| Appearance | Solid (form not specified) | N/A |

| Purity | Typically ≥95% - 97% | [2][8] |

The Heart of Reactivity: The α-Bromo Ketone Functional Group

The synthetic utility of this molecule is overwhelmingly dictated by the α-bromo ketone moiety. The presence of the electron-withdrawing carbonyl group significantly influences the adjacent carbon atom, making the bromine a good leaving group and the α-carbon susceptible to nucleophilic attack.

Principle of Reactivity

The primary reaction pathway for α-bromo ketones is nucleophilic substitution (Sₙ2) . The carbon atom bonded to the bromine is electrophilic, readily reacting with a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic intermediate.

A secondary, yet important, reaction pathway is elimination . In the presence of a non-nucleophilic or sterically hindered base, dehydrobromination can occur to yield an α,β-unsaturated ketone.[9][10] This provides a route to introduce conjugation into the molecular framework.

Caption: Core reactivity pathways for the α-bromo ketone functionality.

Application in Drug Discovery: Synthesis of Thiazole Derivatives

One of the most powerful applications of α-bromo ketones like CAS 35970-34-4 is in the Hantzsch thiazole synthesis .[2][6][11] This reaction provides a direct and efficient route to construct the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and biologically active compounds.[6][12]

The thiazole ring is a bioisostere for various functional groups and plays a critical role in molecular recognition by binding to target proteins. Its derivatives have shown a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][12]

Hantzsch Thiazole Synthesis: Mechanism and Workflow

The Hantzsch synthesis involves the condensation of an α-halo ketone with a thioamide-containing compound (such as thiourea or a substituted thioamide). The reaction proceeds via a two-step mechanism: initial nucleophilic attack by the sulfur atom followed by an intramolecular cyclization and dehydration.

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Representative Experimental Protocol: Synthesis of a 2-Amino-4-arylthiazole Derivative

This protocol is a representative example based on established methodologies for the Hantzsch synthesis and should be adapted and optimized for specific substrates and scales.[6][11]

Objective: To synthesize 2-amino-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiazole.

Materials:

-

2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous, as solvent)

-

Sodium Bicarbonate (optional, as a mild base)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in anhydrous ethanol (approx. 0.2 M concentration).

-

Addition of Reagents: Add thiourea to the solution. If desired, a mild base like sodium bicarbonate can be added to neutralize the HBr generated during the reaction.

-

Reaction Execution: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the condensation and cyclization steps.

-

Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt may form.

-

Isolation: Filter the solid product. If no precipitate forms, reduce the solvent volume under reduced pressure. The crude product can be neutralized with an aqueous base (e.g., NaHCO₃ solution) to obtain the free base.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-amino-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)thiazole.

Spectroscopic Characterization (Anticipated Data)

While specific spectra for CAS 35970-34-4 are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on data from analogous α-bromo ketones.[13] This predictive analysis is a critical skill for research scientists when validating synthetic intermediates.

-

¹H NMR:

-

A characteristic singlet for the two protons of the -CH₂Br group is expected in the range of δ 4.4-4.6 ppm.

-

Signals corresponding to the aromatic protons on the benzodioxepine ring.

-

Multiplets for the aliphatic protons of the seven-membered dioxepine ring.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) is expected around δ 190-192 ppm.

-

A signal for the carbon bearing the bromine (-CH₂Br) is anticipated in the range of δ 30-35 ppm.

-

Signals for the aromatic and aliphatic carbons of the benzodioxepine scaffold.

-

-

IR Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the ketone, typically found around 1680-1700 cm⁻¹.

-

C-Br stretching vibrations, which are weaker and appear in the fingerprint region.

-

C-O and aromatic C=C stretching bands.

-

Safety and Handling

As a reactive alkylating agent, 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one should be handled with appropriate care.

-

Hazard Codes: C (Corrosive).[10]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[10]

-

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Conclusion

2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 35970-34-4) is more than a mere chemical intermediate; it is an enabling tool for medicinal chemists. Its value is rooted in the predictable and versatile reactivity of the α-bromo ketone functional group. A thorough understanding of its core chemical properties and reaction mechanisms, particularly in the context of heterocyclic synthesis like the Hantzsch reaction, empowers researchers to rationally design and execute synthetic routes toward novel bioactive molecules. This guide serves as a foundational resource to facilitate that endeavor.

References

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. [Link]

-

7-Bromacetyl-3,4-dihydro-1,5-Benzodioxepin, 97%. Fisher Scientific. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. JURNAL Farmasi Dan Ilmu Kefarmasian Indonesia. [Link]

-

Focus Synthesis LLC. LookChem. [Link]

-

The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. LinkedIn. [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. labshake.com [labshake.com]

- 8. 35970-34-4 Cas No. | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. rsc.org [rsc.org]

"potential biological activities of benzodioxepin derivatives"

An In-depth Technical Guide to the Potential Biological Activities of Benzodioxepin Derivatives

Authored by: A Senior Application Scientist

Abstract

The benzodioxepin scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," this seven-membered ring system fused to a benzene ring serves as a versatile framework for the development of novel therapeutic agents.[1] Its unique conformational flexibility allows for interaction with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the significant biological activities exhibited by benzodioxepin derivatives, including their anticancer, antimicrobial, and central nervous system (CNS) effects. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols, offering researchers and drug development professionals a detailed resource to navigate the therapeutic potential of this promising class of molecules.

The Benzodioxepin Scaffold: A Privileged Framework

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for multiple, unrelated biological targets.[1] The 3,4-dihydro-2H-1,5-benzodioxepin moiety is a prominent example, demonstrating a remarkable capacity to serve as a foundation for potent and selective bioactive compounds.[1] Its amenability to a variety of chemical transformations allows for the generation of diverse derivative libraries, which is crucial for systematic structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[1][2]

Anticancer Activities: Targeting Malignant Proliferation

Benzodioxepin derivatives have emerged as a promising class of antineoplastic agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action.

Cytotoxicity and Structure-Activity Relationship (SAR)

Early studies revealed that certain disubstituted tetracyclic lactones containing a benzodioxin moiety possess notable cytotoxicity against L1210 (leukemia) and HT-29 (colon) cancer cells in vitro.[3] An extensive SAR study highlighted that the nature of substituents significantly influences potency. For instance, lactones with a pentyl or hexyl substituent at the C-11 position were the most active.[3] The introduction of a cyano group into the side chain enhanced activity, whereas carboxylic acid and primary amine functionalities decreased cytotoxicity, underscoring the delicate electronic and steric requirements for potent anticancer effects.[3]

Mechanisms of Action

The anticancer effects of benzodioxepin derivatives are not monolithic; they operate through various molecular pathways.

-

Receptor Modulation: Certain derivatives of the related 1,4-benzodioxan structure have demonstrated antitumor activity in human PC-3 prostate cancer cells by modulating α1D- and α1B-adrenoreceptor subtypes, leading to the induction of apoptosis.[4] This suggests that GPCR modulation is a viable strategy for benzodioxepin-based anticancer drugs.

-

Enzyme Inhibition:

-

PI3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Thiazolobenzoxepin derivatives have been identified as potent PI3-kinase inhibitors.[5] Notably, specific substitutions on the benzoxepin core allowed for increased selectivity, sparing the PI3Kβ isoform while maintaining activity against α, δ, and γ isoforms. This isoform-sparing profile is crucial for minimizing off-target effects and improving the therapeutic index.[5]

-

HER2 Inhibition: The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast cancer therapy. Benzoxazepine derivatives, structurally related to benzodioxepins, have been developed as HER2 inhibitors.[6][7] The most active compounds showed inhibitory concentrations (IC₅₀) in the low micromolar range against various tumor cell lines.[7]

-

Below is a diagram illustrating the central role of the PI3K/AKT pathway, a key target for some benzoxepin derivatives.

Caption: PI3K/AKT Signaling Pathway Inhibition.

Quantitative Data on Anticancer Activity

| Compound Class | Target Cell Line | Activity (IC₅₀ / GI₅₀) | Mechanism of Action | Reference |

| Benzodioxinic Lactones | L1210, HT-29 | Micromolar range | Not specified | [3] |

| Benzoxazepin-purines | MCF-7 | 0.355 µM | HER2 Inhibition | [6] |

| Thiazolobenzoxepins | MCF-7 | Not specified | PI3-Kinase Inhibition | [5] |

| "Clopenphendioxan" | PC-3 | Low micromolar (GI₅₀) | α1-Adrenoreceptor Antagonist | [4] |

Antimicrobial Activities: Combating Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzodioxepin derivatives have demonstrated significant potential in this area, with activity against a broad spectrum of bacteria and fungi.[8][9]

Antibacterial Activity and Mechanism

A key target for benzodioxepin-based antibacterial agents is the FabH enzyme (β-ketoacyl-ACP synthase III), which is critical for initiating fatty acid biosynthesis in bacteria.[10][11] This pathway is essential for bacterial survival, making it an attractive target.

-

Benzodioxepin-Biphenyl Amides: A series of novel benzodioxepin-biphenyl amide derivatives were designed and synthesized as FabH inhibitors.[10][12] Compound E4 from this series emerged as a highly potent antimicrobial agent.[10][12] Docking studies confirmed favorable interactions within the FabH active site, validating the design strategy.[10]

-

Spectrum of Activity: These compounds show broad-spectrum activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[8][9]

Antifungal Activity

In addition to bacteria, benzodioxepin derivatives, particularly γ-oxa-ε-lactones, are effective against pathogenic fungi and yeast.[9] Studies have shown inhibitory effects against Aspergillus niger, Candida albicans, and Fusarium graminearum.[9] The unsubstituted lactone scaffold showed the broadest spectrum of activity, while the placement of methoxy groups on the phenyl rings could tune the activity towards either bacteria or fungi.[9]

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard method to evaluate the efficacy of a new antimicrobial agent is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC Determination.

Quantitative Data on Antimicrobial Activity

| Compound Class | Target Organism | Activity (MIC) | Mechanism of Action | Reference |

| Benzodioxepin-Biphenyl Amides | E. coli, S. aureus | 1.56–3.13 mg/mL | FabH Inhibition | [10] |

| γ-Oxa-ε-lactones | E. coli, B. subtilis, S. aureus | Varies by derivative | Not specified | [9] |

| γ-Oxa-ε-lactones | C. albicans, A. niger | Varies by derivative | Not specified | [9] |

| 1,5-Benzodiazepine derivatives | C. neoformans | 2-6 μg/mL | Not specified | [13] |

Central Nervous System (CNS) Activities

The conformational properties of the benzodioxepin ring make it an excellent scaffold for ligands targeting CNS receptors.

-

Muscarinic Receptor Antagonism: 1,5-Benzodioxepin derivatives have been identified as a novel class of muscarinic M3 receptor antagonists.[14] These compounds show high binding affinity for the M3 receptor and demonstrate selectivity for the bladder over salivary glands in vivo, suggesting potential applications in treating overactive bladder.[14]

-

Serotonergic and Adrenergic Activity: The related 1,4-benzodioxan scaffold has been used to develop potent 5-HT1A receptor full agonists, which are of interest as potential antidepressant and neuroprotective agents.[15][16] Additionally, these scaffolds can yield selective α1D-adrenoreceptor antagonists.[15][16]

-

GABAA Receptor Modulation: The benzodioxepinone core is being explored for its potential to interact with GABAA receptors in the CNS, which could lead to the development of novel anxiolytics, anticonvulsants, or hypnotics with improved side-effect profiles.[2]

Caption: Antagonist Interaction with a GPCR.

Other Notable Biological Activities

-

Antimalarial Activity: Novel pyrano-benzodioxepin derivatives containing an endoperoxide bridge have shown promise as antimalarial agents, demonstrating the ability to rapidly clear parasite load from the blood in preclinical models.[17][18]

-

Anti-inflammatory Activity: Benzodioxepin derivatives have been patented as 5-lipoxygenase inhibitors, an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators.[19] This points to potential applications in treating inflammatory diseases like asthma.[19]

Experimental Protocols: A Practical Approach

To assess the anticancer potential of newly synthesized benzodioxepin derivatives, a standard in-vitro cytotoxicity assay is employed.

Protocol: MTT Assay for In-Vitro Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the benzodioxepin test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Causality Insight: The choice of the MTT assay is based on its reliability in measuring metabolic activity, which is a direct indicator of cell viability and proliferation. The incubation time (48-72h) is chosen to allow the compounds sufficient time to exert their cytotoxic or cytostatic effects.

Conclusion and Future Perspectives

The benzodioxepin scaffold is a cornerstone in the development of diverse bioactive molecules. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and CNS-active agents. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, as demonstrated by the development of isoform-sparing PI3K inhibitors and receptor-selective muscarinic antagonists.

Future research should focus on several key areas:

-

Mechanism of Action Elucidation: For many derivatives, the precise molecular mechanism remains to be fully uncovered. Advanced techniques like chemoproteomics and transcriptomics can identify novel cellular targets.

-

Pharmacokinetic Optimization: While many compounds show potent in-vitro activity, their in-vivo efficacy depends on favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Medicinal chemistry efforts should focus on improving bioavailability and metabolic stability.

-

Development of Multitarget Agents: Given the scaffold's promiscuity, there is an opportunity to design single molecules that can modulate multiple targets, which could be particularly effective for complex diseases like neurodegeneration or cancer.[20]

References

-

Uchida, H. et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Yan, W. et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. Available at: [Link]

-

Gussio, R. et al. (1996). Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Yan, W. et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate (2025). Design, Synthesis and Anticancer Activity Against the MCF-7 Cell Line of Benzo-Fused 1,4-Dihetero Seven- and Six-Membered Tethered Pyrimidines and Purines. ResearchGate. Available at: [Link]

-

Needham, L. et al. (2018). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. PubMed Central. Available at: [Link]

-

MDPI (2023). Design and Synthesis of Novel Antimicrobial Agents. MDPI. Available at: [Link]

-

ResearchGate (n.d.). Several Reported Antibacterial Agents Targeting FabH. ResearchGate. Available at: [Link]

-

Quaglia, W. et al. (2005). Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications (n.d.). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic... ACS Publications. Available at: [Link]

-

ScienceDirect (n.d.). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M 3... ScienceDirect. Available at: [Link]

-

Pigini, M. et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate (2021). In Pursuit of New Anti-malarial Candidates: Novel Synthesized and Characterized Pyrano-benzodioxepin Analogs Attenuated Plasmodium berghei Replication in Malaria-infected Mice. ResearchGate. Available at: [Link]

-

National Institutes of Health (n.d.). Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines. NIH. Available at: [Link]

-

Orlewska, C. et al. (2019). Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones. PubMed Central. Available at: [Link]

-

Nature (n.d.). Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines. Nature. Available at: [Link]

-

Leonardi, A. et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Dar, P. A. et al. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo [B][10][14] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. PubMed. Available at: [Link]

-

ResearchGate (2019). Synthesis, Characterization and Biological Evaluation of Benzimidazole -Dihydroartemisinin Hybrids as Potential Dual Acting Antimalarial Agents. ResearchGate. Available at: [Link]

-

Stauffer, F. et al. (2013). Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Orlewska, C. et al. (2019). Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones. Odessa University. Available at: [Link]

-

ResearchGate (2025). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. ResearchGate. Available at: [Link]

-

Wang, K. et al. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PubMed Central. Available at: [Link]

-

ResearchGate (n.d.). Representative examples of bioactive benzoxepines and benzoxazepines. ResearchGate. Available at: [Link]

-

ResearchGate (2025). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. Available at: [Link]

-

UTMB Research Experts (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α>1>-adrenergic and 5-HT>1A> receptor binding sites recognition. UTMB. Available at: [Link]

-

ResearchGate (2025). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate. Available at: [Link]

-

Nuti, F. et al. (1978). Synthesis and anti-microbial activity of benzo-condensed heterocyclic derivatives. Il Farmaco; edizione scientifica. Available at: [Link]

- Google Patents (n.d.). PT88777B - METHOD FOR THE PREPARATION OF TETRALINES, CHROMANS AND RELATED, SUBSTITUTED, UTILIZED COMPOUNDS IN THE TREATMENT OF ASTHMA, ARTHRITIS AND RELATED DISEASES. Google Patents.

-

Papakyriakou, A. et al. (2025). From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. PubMed Central. Available at: [Link]

-

Wang, L. et al. (2015). 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of thiazolobenzoxepin PI3-kinase inhibitors that spare the PI3-kinase β isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PT88777B - METHOD FOR THE PREPARATION OF TETRALINES, CHROMANS AND RELATED, SUBSTITUTED, UTILIZED COMPOUNDS IN THE TREATMENT OF ASTHMA, ARTHRITIS AND RELATED DISEASES - Google Patents [patents.google.com]

- 20. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a key synthetic intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a foundational understanding of its synthesis, characterization, and versatile applications, grounded in established chemical principles.

Introduction: The Strategic Importance of α-Bromo Ketones

α-Bromo ketones, such as 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, are a class of highly valuable organic intermediates. Their significance in medicinal chemistry and drug discovery stems from their inherent reactivity, which allows for the construction of complex molecular architectures. The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—makes them ideal precursors for a wide array of chemical transformations, particularly in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.[1] This guide will focus on the synthesis, properties, and synthetic utility of the title compound, providing a robust framework for its application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use. The key identifiers and expected properties for 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one are summarized below.

| Property | Value | Source |

| CAS Number | 35970-34-4 | [2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | |

| Molecular Weight | 271.11 g/mol | |

| Purity | ≥95% (commercially available) | [2] |

| Appearance | Expected to be a crystalline solid | [3] |

| Solubility | Soluble in common organic solvents like ether, benzene, chloroform, and hot ethanol | [4] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum would be expected to show a singlet for the two protons of the bromomethyl group (-CH₂Br) at approximately 4.4 ppm. The aromatic protons on the benzodioxepine ring would appear in the range of 6.9-7.9 ppm. The methylene protons of the dioxepine ring would likely appear as multiplets around 2.2 and 4.3 ppm.

-

¹³C NMR: The carbonyl carbon would be expected to have a chemical shift around 190 ppm. The carbon of the bromomethyl group would be expected around 30-35 ppm. The aromatic and dioxepine carbons would appear at their characteristic chemical shifts.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the region of 1680-1700 cm⁻¹.

Synthesis of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

The most direct and widely employed method for the synthesis of α-bromo ketones is the electrophilic bromination of the corresponding ketone at the α-position.[6] In this case, the target compound is synthesized from its precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Synthetic Pathway

The synthesis proceeds via an acid-catalyzed enolization of the starting ketone, followed by nucleophilic attack of the enol on an electrophilic bromine source.[7][8]

Caption: Acid-catalyzed synthesis of the target α-bromo ketone.

Detailed Experimental Protocol

This protocol is a representative procedure based on well-established methods for the α-bromination of aryl ketones.[9][10][11]

Materials:

-

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Methanol or Acetic Acid (solvent)

-

p-Toluenesulfonic acid (catalyst, optional)

-

Sodium bicarbonate solution (for work-up)

-

Sodium sulfate (for drying)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1.0 equivalent) in methanol or acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise. Alternatively, a solution of bromine (1.1 equivalents) in the same solvent can be added dropwise. The reaction is often initiated at 0-5°C and then allowed to warm to room temperature.[11]

-

Catalysis (Optional but Recommended): A catalytic amount of p-toluenesulfonic acid can be added to facilitate the enolization, which is the rate-determining step.[12]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid and easier to handle, reducing the hazards associated with corrosive and volatile bromine.[13]

-

Solvent: Methanol and acetic acid are commonly used solvents as they can facilitate the enolization of the ketone.

-

Acid Catalyst: The acid catalyst accelerates the formation of the enol intermediate, thereby increasing the reaction rate.[6]

-

Work-up: The aqueous work-up with sodium bicarbonate is essential to remove the acid catalyst and any hydrogen bromide formed during the reaction.

Applications in Drug Discovery and Organic Synthesis

The synthetic versatility of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one makes it a valuable building block for the synthesis of a wide range of biologically active molecules.[4]

Synthesis of Heterocyclic Compounds

The primary application of α-bromo ketones is in the synthesis of heterocyclic compounds through reactions with various nucleophiles.[14]

Caption: Key synthetic transformations of the target α-bromo ketone.

-

Thiazole Synthesis: Reaction with thioamides or thioureas is a classical and efficient method for the synthesis of thiazole rings, which are present in numerous approved drugs.[14]

-

Synthesis of α-Amino Ketones: Nucleophilic substitution with primary or secondary amines provides α-amino ketones, which are precursors to various nitrogen-containing heterocycles and peptidomimetics.[15]

-

Formation of Esters: Reaction with carboxylates leads to the formation of phenacyl esters, a reaction that has also been historically used for the characterization of carboxylic acids.

Intermediate for Active Pharmaceutical Ingredients (APIs)

While direct therapeutic applications of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one have not been reported, its structural motifs are found in various biologically active compounds. The benzodioxepine core is a known pharmacophore, and the ability to elaborate the side chain via the reactive bromo-ketone functionality makes this compound a highly attractive starting material for the synthesis of novel drug candidates.

Safety and Handling

2-Bromoacetophenone and its derivatives are known to be lachrymators and skin irritants.[16] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a strategically important synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis via α-bromination of the corresponding ketone, combined with its versatile reactivity, makes it a valuable tool for the construction of complex molecular frameworks, particularly in the development of novel heterocyclic drug candidates. This guide provides a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

-

SID. Efficient α-Bromination of Acetophenone with NBS in Presence of P-toluensulfonic Acid Immobilized on MontmorilloniteK10. Available from: [Link]

-

α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. (No Date). Available from: [Link]

-

Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. (2014). National Institutes of Health (NIH). Available from: [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). National Institutes of Health (NIH). Available from: [Link]

-

Developments in the synthesis of α,α-dibromoacetophenones and related compounds. (No Date). Available from: [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2022). National Institutes of Health (NIH). Available from: [Link]

-

α-Bromoketone synthesis by bromination. (No Date). Organic Chemistry Portal. Available from: [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. (No Date). University of Pretoria. Available from: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Available from: [Link]

-

Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. (No Date). ResearchGate. Available from: [Link]

-

Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone. (No Date). Available from: [Link]

-

The Reactions of α-Bromo Ketones with Primary Amines. (No Date). ACS Publications. Available from: [Link]

-

2-Bromoacetophenone. (No Date). ResearchGate. Available from: [Link]

-

mechanism of alpha-halogenation of ketones. (2019). YouTube. Available from: [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

-

Reactions of nucleophiles with α-halo ketones. (No Date). Journal of the American Chemical Society. Available from: [Link]

-

Wikipedia. Ketone halogenation. Available from: [Link]

-

Electrochemical α-bromination of ketones. | Download Scientific Diagram. (No Date). ResearchGate. Available from: [Link]

- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (No Date). Available from: [Link]

-

Spotlight 337. (No Date). Available from: [Link]

-

001Chemical. CAS No. 1547384-29-1, 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-ol. Available from: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 2-BROMO-1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHAN-1-ONE. Available from: [Link]

-

Selective bromination of acetophenone derivatives with bromine in methanol. (No Date). Zenodo. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 35970-34-4 Cas No. | 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. thieme-connect.com [thieme-connect.com]

"reactivity of α-bromoketones with nucleophiles"

An In-depth Technical Guide to the Reactivity of α-Bromoketones with Nucleophiles

Authored by a Senior Application Scientist

Introduction: The α-Bromoketone as a Keystone Synthetic Intermediate

α-Bromoketones are a class of bifunctional organic compounds characterized by a bromine atom attached to the carbon adjacent (the α-position) to a carbonyl group. This unique structural arrangement imparts a high degree of reactivity, making them exceptionally versatile and powerful building blocks in modern organic synthesis. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine—opens a gateway to a diverse array of chemical transformations.[1]

The reactivity of the α-carbon is significantly enhanced due to the potent electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom.[2][3] This polarization increases the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2] Consequently, α-bromoketones are pivotal precursors for synthesizing a multitude of valuable molecules, including pharmacologically active heterocycles, α,β-unsaturated ketones, and complex natural products.[1][3][4] This guide provides a comprehensive exploration of the core reaction pathways governing the interaction of α-bromoketones with nucleophiles, offering field-proven insights into predicting and controlling reaction outcomes for applications in research and drug development.

Core Mechanistic Dichotomy: SN2 Substitution vs. Favorskii Rearrangement

The reaction of an α-bromoketone with a nucleophile is not a monolithic process. Instead, it is governed by a fascinating mechanistic dichotomy, primarily centered on two competing pathways: direct bimolecular nucleophilic substitution (SN2) and the Favorskii rearrangement. The choice of pathway is intricately dictated by the substrate's structure—specifically, the presence or absence of a proton on the α'-carbon—and the nature of the base and nucleophile employed.

Direct Nucleophilic Substitution (SN2 Pathway)

The most straightforward reaction is the direct displacement of the bromide ion by a nucleophile. This proceeds via a classical SN2 mechanism. The inductive effect of the carbonyl group significantly increases the polarity of the carbon-bromine bond, rendering the α-carbon exceptionally electrophilic and accelerating the rate of substitution compared to corresponding alkyl halides.[3]

This pathway is dominant when the α-bromoketone lacks acidic protons on the opposite side of the carbonyl group (the α'-position) or when non-basic nucleophiles are used under neutral or acidic conditions.

Diagram: SN2 Reaction at the α-Carbon ```dot

// Reactants reactants [label=< R'Br || O=C—CH—R''

α-Bromoketone

>];nucleophile [label="Nu:⁻", fontcolor="#EA4335"];

// Transition State ts [label=< R' | [Nu···C(H)(R'')···Br]⁻ | O=C Transition State

, shape=none];// Products product [label=< R'Nu || O=C—CH—R'' α-Substituted Ketone

>];bromide [label="Br⁻", fontcolor="#34A853"];

// Edges {nucleophile, reactants} -> ts [label="Backside Attack", arrowhead=normal]; ts -> {product, bromide} [arrowhead=normal]; }

Caption: Stepwise workflow of the Favorskii rearrangement.

A Survey of Nucleophiles and Their Reactivity Profiles

The choice of nucleophile is a critical determinant of the reaction product. Below is a systematic overview of common nucleophile classes and their characteristic reactions with α-bromoketones.

Nitrogen Nucleophiles (Amines)

The reaction with amines is of paramount importance in pharmaceutical chemistry for the synthesis of α-amino ketones and nitrogen-containing heterocycles. [5]* Primary and Secondary Amines: Typically react via an SN2 mechanism to afford α-amino ketones. [5][6]These products are valuable intermediates for a wide range of biologically active molecules.

-

Tertiary Amines: Can act as non-nucleophilic bases to promote elimination, yielding α,β-unsaturated ketones.

-

Ammonia: Reaction with excess ammonia is a classical route to α-amino acids after subsequent oxidation or hydrolysis steps. [7]* Guanidines and Ureas: These binucleophilic reagents react with α-bromoketones to construct important heterocyclic scaffolds like imidazoles and imidazolones. [3]

Sulfur Nucleophiles (Thiols and Thiolates)

Thiols and their conjugate bases, thiolates, are exceptionally potent nucleophiles due to the high polarizability of sulfur. [8]* SN2 Displacement: They readily displace the α-bromide via an SN2 reaction, even under neutral conditions, to form α-thioketones. [9]This reaction is generally fast and high-yielding.

-

Heterocycle Synthesis: In the renowned Hantzsch thiazole synthesis, an α-bromoketone is condensed with a thioamide to construct the thiazole ring, a common motif in drug molecules. [10]

Oxygen Nucleophiles (Hydroxides, Alkoxides, Carboxylates)

Oxygen nucleophiles exhibit dual reactivity, acting as both nucleophiles and bases, which often leads to a competition between substitution and the Favorskii rearrangement.

-

Hydroxide/Alkoxides: In the presence of α'-protons, these strong bases primarily induce the Favorskii rearrangement to yield carboxylic acids or esters. [11][12][13]In substrates lacking α'-protons, SN2 substitution to form α-hydroxy or α-alkoxy ketones can occur, though the quasi-Favorskii pathway remains a possibility. [11]* Carboxylates: As weaker bases, carboxylates tend to favor the SN2 pathway, leading to the formation of α-acyloxy ketones. [7][14]This reaction is a key step in various synthetic sequences.

Carbon Nucleophiles (Enolates, Cyanide)

Carbon nucleophiles are essential for forming new carbon-carbon bonds.

-

Enolates and Enamines: These are soft nucleophiles that typically attack the α-carbon in an SN2 fashion, providing a powerful method for α-alkylation of ketones and aldehydes.

-

Cyanide: The cyanide ion (CN⁻) is an excellent nucleophile that readily displaces the bromide to form α-cyanoketones, which are versatile intermediates for the synthesis of amino acids and other functionalized molecules.

Table: Summary of Nucleophile Reactivity

| Nucleophile Class | Typical Reagent(s) | Primary Pathway(s) | Common Product(s) | Key Considerations |

| Nitrogen | RNH₂, R₂NH, NH₃ | SN2 | α-Amino Ketones | Crucial for pharmaceutical synthesis. [5] |

| Guanidine, Urea | SN2 / Cyclization | Imidazoles, Thiazoles | Building blocks for heterocycles. [3] | |

| Sulfur | RSH, RS⁻ | SN2 | α-Thioketones | Highly efficient due to sulfur's nucleophilicity. [8] |

| Oxygen | OH⁻, RO⁻ | Favorskii, SN2 | Carboxylic Acid Derivatives | Outcome is highly dependent on substrate structure. [11][13] |

| RCOO⁻ | SN2 | α-Acyloxy Ketones | Favored by weaker basicity of carboxylate. [14] | |

| Carbon | Enolates, Enamines | SN2 | 1,4-Dicarbonyls | C-C bond formation. |

| CN⁻ | SN2 | α-Cyanoketones | Versatile synthetic intermediate. |

Experimental Protocols: A Practical Approach

Trustworthy protocols are self-validating. The following methodologies represent standard, field-tested procedures for common transformations of α-bromoketones.

Protocol 1: Synthesis of an α-Amino Ketone via SN2 Substitution

This procedure details a one-pot, metal-free synthesis of an α-amino ketone from a benzylic secondary alcohol, proceeding through an in-situ generated α-bromoketone. [5] Objective: To synthesize an α-amino ketone by reacting an in-situ generated α-bromoketone with an amine.

Materials:

-

Benzylic secondary alcohol (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

Amine (e.g., morpholine) (2.5 equiv)

-

Dichloromethane (DCM) as solvent

-

Saturated aqueous NaHCO₃ solution

-

Anhydrous Na₂SO₄

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Step-by-Step Methodology:

-